molecular formula C13H15NO2 B13528340 3-(1-methyl-1H-indol-2-yl)butanoic acid

3-(1-methyl-1H-indol-2-yl)butanoic acid

Cat. No.: B13528340
M. Wt: 217.26 g/mol
InChI Key: IHPQRXXNGFGYLH-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-2-yl)butanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system substituted with a butanoic acid chain, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The resulting indole can then be alkylated with a butanoic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production of 3-(1-methyl-1H-indol-2-yl)butanoic acid may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors and advanced catalysts to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indol-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-methyl-1H-indol-2-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The indole ring system allows it to bind with high affinity to multiple receptors, making it a versatile compound in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-indol-2-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position of the indole ring and the butanoic acid chain make it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-(1-methylindol-2-yl)butanoic acid

InChI

InChI=1S/C13H15NO2/c1-9(7-13(15)16)12-8-10-5-3-4-6-11(10)14(12)2/h3-6,8-9H,7H2,1-2H3,(H,15,16)

InChI Key

IHPQRXXNGFGYLH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC2=CC=CC=C2N1C

Origin of Product

United States

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